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Compound of Interest

Compound Name:
(4E, 14Z)-Sphingadienine-C18-1-

phosphate

CAS No.: 1622300-16-6

Cat. No.: B591421 Get Quote

(4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2) is a distinct, doubly unsaturated

species of the critical signaling lipid, sphingosine-1-phosphate.[1] While canonical S1P (d18:1)

is a well-established regulator of numerous cellular processes including proliferation, migration,

inflammation, and apoptosis, the specific roles of S1P-d18:2 are an emerging area of intense

investigation.[2][3][4] Its unique dienic structure, featuring a cis-double bond at the 14th

position, suggests specialized functions and metabolic regulation.[5] Recent studies have also

highlighted S1P-d18:2 as a sensitive biomarker for assessing the preanalytical quality of serum

and plasma samples, underscoring its stability and specific cellular origins.[6]

For researchers in drug development and molecular biology, understanding the precise

metabolic pathway that gives rise to S1P-d18:2 is paramount. Targeting this pathway could

offer novel therapeutic strategies for diseases where sphingolipid metabolism is dysregulated.

This guide provides a detailed exploration of the metabolic precursors and enzymatic

transformations leading to the synthesis of S1P-d18:2, grounded in current scientific literature

and presented with the practical insights needed for laboratory application.

Part 1: The Foundational Pathway — De Novo
Sphingolipid Synthesis
The journey to S1P-d18:2 begins with the canonical de novo sphingolipid synthesis pathway,

which occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).[7][8] This
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conserved pathway builds the fundamental sphingoid base backbone.

Step 1: The Commitment Step Catalyzed by Serine Palmitoyltransferase (SPT)

The synthesis is initiated by the enzyme Serine Palmitoyltransferase (SPT), which catalyzes

the first and rate-limiting step: the condensation of L-serine and a long-chain acyl-CoA, most

commonly palmitoyl-CoA (C16-CoA).[9][10] This reaction produces 3-ketodihydrosphingosine.

[8][11]

Expert Insight: The SPT enzyme is a complex whose subunit composition dictates its acyl-

CoA specificity. The core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or

SPTLC3.[12] Additional small subunits (SPTSSA or SPTSSB) modulate the acyl-CoA

preference, allowing for the incorporation of fatty acids other than palmitate, which gives rise

to the diversity of sphingolipid chain lengths.[12][13] For the C18 backbone of S1P-d18:2,

the process begins with palmitoyl-CoA.

Step 2: Reduction to the Sphinganine Backbone

The 3-ketodihydrosphingosine is rapidly reduced by the NADPH-dependent enzyme 3-

ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine, also known as

sphinganine.[8][11] This creates the saturated C18 amino alcohol that forms the initial

backbone.

Step 3: Acylation to Dihydroceramide

Next, one of six ceramide synthase (CerS) enzymes attaches a fatty acid via an amide linkage

to the sphinganine backbone, forming dihydroceramide.[14] The specific CerS enzyme utilized

determines the chain length of the N-acyl fatty acid, a critical factor for the ultimate function of

the ceramide and its derivatives.

Step 4: Introduction of the First Double Bond by DEGS1

The first of two crucial desaturation events is catalyzed by Dihydroceramide Desaturase 1

(DEGS1). This enzyme introduces a trans double bond between carbons 4 and 5 (the Δ4E

position) of the sphinganine backbone within dihydroceramide.[8][15] The product is ceramide,

the central hub of sphingolipid metabolism, now containing the familiar sphingosine (d18:1)

base.[7][14]
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Caption: Foundational de novo sphingolipid synthesis pathway in the ER.

Part 2: The Divergent Step — Forging the Dienic
Backbone with FADS3
The synthesis of (4E, 14Z)-sphingadienine diverges from the canonical pathway through the

action of a specialized desaturase.

The Key Enzyme: Fatty Acid Desaturase 3 (FADS3)
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The introduction of the second, characteristic cis double bond at the Δ14Z position is catalyzed

by Fatty Acid Desaturase 3 (FADS3).[15][16][17] This discovery was a significant breakthrough,

identifying the last missing enzyme in the sphingadienine synthesis pathway.[15]

Causality of Experimental Choice: The identification of FADS3 as the Δ14Z desaturase was

achieved through a powerful combination of genome-wide association studies (GWAS) and

metabolic profiling. GWAS linked genetic variants in the FADS3 gene to the plasma ratio of

d18:2/d18:1 sphingolipids.[15][16] This genetic association was then validated

mechanistically using FADS3 overexpression and knockdown experiments, which

respectively increased and decreased the production of d18:2-containing lipids.[16]

Substrate Specificity: Crucially, experimental evidence indicates that FADS3 preferentially

acts on a ceramide substrate, not on free sphingosine.[18] It desaturates the sphingosine

(d18:1) backbone within an existing ceramide molecule to produce a ceramide containing the

(4E, 14Z)-sphingadienine (d18:2) base. This ensures that the complex lipid structure is

modified before the headgroup is added or the backbone is released.

Part 3: The Final Transformations to S1P-d18:2
With the unique d18:2 backbone now formed within a ceramide molecule, two final steps are

required to produce the target phosphate.

Step 1: Deacylation by Ceramidases

To generate the free sphingoid base, the N-acyl chain must be removed from the d18:2-

ceramide. This hydrolysis reaction is carried out by a family of enzymes known as

ceramidases, which are found in various cellular compartments.[11][19] This step releases free

(4E, 14Z)-sphingadienine.

Step 2: Phosphorylation by Sphingosine Kinases

The final step is the phosphorylation of the primary hydroxyl group at the C1 position of (4E,

14Z)-sphingadienine. This reaction is catalyzed by sphingosine kinases (SphK1 and SphK2).[2]

These enzymes are known to phosphorylate sphingosine to S1P, and studies have shown they

also efficiently phosphorylate sphinga-4,14-diene.[20] SphK1 is primarily located in the cytosol

and plasma membrane, while SphK2 is found in the nucleus, mitochondria, and ER.[2] The
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location of this final step likely dictates the initial signaling pool (intracellular vs. extracellular) of

the newly synthesized S1P-d18:2.
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Caption: The complete metabolic pathway to S1P-d18:2.
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Part 4: Data and Enzymology Summary
The synthesis of S1P-d18:2 is a multi-step enzymatic cascade. The key enzymes involved are

summarized below.

Enzyme Abbreviation Substrate(s) Product(s)
Cellular
Location

Serine

Palmitoyltransfer

ase

SPT
L-Serine,

Palmitoyl-CoA

3-

Ketodihydrosphin

gosine

ER

3-

Ketodihydrosphin

gosine

Reductase

KDSR

3-

Ketodihydrosphin

gosine, NADPH

Dihydrosphingosi

ne (Sphinganine)
ER

Ceramide

Synthase
CerS

Dihydrosphingosi

ne, Acyl-CoA
Dihydroceramide ER

Dihydroceramide

Desaturase 1
DEGS1 Dihydroceramide

Ceramide

(d18:1)
ER

Fatty Acid

Desaturase 3
FADS3

Ceramide

(d18:1)

Ceramide

(d18:2)
ER

Ceramidase CDase
Ceramide

(d18:2)

(4E, 14Z)-

Sphingadienine,

Fatty Acid

Various

Sphingosine

Kinase 1 / 2
SphK1 / 2

(4E, 14Z)-

Sphingadienine,

ATP

(4E, 14Z)-

Sphingadienine-

1-phosphate

Cytosol, PM, ER,

Nucleus

Part 5: Experimental Protocols and Workflows
To investigate this pathway, researchers must employ techniques that can trace the flow of

precursors and validate enzymatic function.

Protocol 1: Cellular Metabolic Labeling with Stable Isotopes
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This protocol allows for the direct tracing of precursor incorporation into the final product within

a living cell, providing a self-validating system for pathway analysis.

Objective: To confirm the metabolic flux from L-serine to S1P-d18:2 and its intermediates.

Methodology:

Cell Culture: Plate a relevant cell line (e.g., HEK293T, which expresses the necessary

enzymes) in standard growth media.

Labeling Medium Preparation: Prepare media containing a stable isotope-labeled

precursor. A common choice is L-serine with all three carbons labeled with ¹³C ([U-¹³C₃]-L-

Serine) or the nitrogen labeled with ¹⁵N ([¹⁵N]-L-Serine).

Metabolic Labeling: Replace standard media with the labeling medium. Incubate the cells

for a time course (e.g., 0, 2, 6, 12, 24 hours). The time course is critical to observe the

label's progression through the pathway.

Cell Harvest: At each time point, wash cells with ice-cold PBS and harvest by scraping.

Lipid Extraction: Perform a two-phase lipid extraction using a modified Bligh-Dyer method

(e.g., with methanol, chloroform, and water). Collect the lower organic phase containing

the lipids.

LC-MS/MS Analysis: Analyze the lipid extract using a targeted liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.

Chromatography: Use a C18 reverse-phase column to separate the different

sphingolipid species.

Mass Spectrometry: Monitor for the specific mass transitions of the unlabeled and

labeled species of each intermediate (Dihydroceramide, Ceramide, d18:2-Ceramide)

and the final product (S1P-d18:2). For example, with [U-¹³C₃]-L-Serine, each sphingoid-

base-containing product will show a mass shift of +3 Da.

Data Analysis: Quantify the peak areas for both unlabeled and labeled analytes at each

time point. The rate of incorporation of the label confirms the precursor-product
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relationship.

Metabolic Labeling Workflow
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Caption: Workflow for stable isotope tracing of S1P-d18:2 synthesis.

Conclusion and Future Directions
The metabolic pathway to (4E, 14Z)-Sphingadienine-C18-1-phosphate is a fascinating

example of how the canonical sphingolipid synthesis machinery is augmented by a specialized

enzyme, FADS3, to create a unique bioactive lipid. The primary metabolic precursors are L-

serine and palmitoyl-CoA, which are sequentially processed through sphinganine,

dihydroceramide, and ceramide intermediates. The key divergent steps are the two successive

desaturations catalyzed by DEGS1 and FADS3, followed by deacylation and final

phosphorylation.

For drug development professionals, FADS3 presents an intriguing and highly specific target.

Inhibiting FADS3 would selectively block the production of d18:2-containing sphingolipids

without disrupting the formation of canonical d18:1 species, offering a precise tool to probe the

function of this lipid class and potentially treat diseases driven by its overproduction. Future

research should focus on the upstream regulation of the FADS3 gene, the specific

ceramidases and sphingosine kinases responsible for the final steps in various tissues, and the

downstream signaling receptors and intracellular targets of S1P-d18:2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29567661/
https://pubmed.ncbi.nlm.nih.gov/29567661/
https://pubmed.ncbi.nlm.nih.gov/29567661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747619/
https://pubchem.ncbi.nlm.nih.gov/pathway/PathBank:SMP0063667
https://en.wikipedia.org/wiki/Serine_C-palmitoyltransferase
https://pubs.acs.org/doi/10.1021/bi002836k
https://www.mdpi.com/1422-0067/22/11/5793
https://www.uniprot.org/uniprotkb/O15270/entry
https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=788
https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=788
https://en.wikipedia.org/wiki/Sphingolipid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029104/
https://utsouthwestern.elsevierpure.com/en/publications/fads3-is-a-%CE%B414z-sphingoid-base-desaturase-that-contributes-to-gen/
https://www.researchgate.net/publication/338097579_FADS3_is_a_delta14Z_sphingoid_base_desaturase_that_contributes_to_gender_differences_to_the_human_plasma_sphingolipidome
https://pubmed.ncbi.nlm.nih.gov/37209771/
https://pubmed.ncbi.nlm.nih.gov/37209771/
https://pubs.acs.org/doi/pdf/10.1021/bi002836k?ref=article_openPDF
https://www.biorxiv.org/content/10.1101/2020.02.14.949974v1.full.pdf
https://www.benchchem.com/product/b591421#metabolic-precursors-of-4e-14z-sphingadienine-c18-1-phosphate
https://www.benchchem.com/product/b591421#metabolic-precursors-of-4e-14z-sphingadienine-c18-1-phosphate
https://www.benchchem.com/product/b591421#metabolic-precursors-of-4e-14z-sphingadienine-c18-1-phosphate
https://www.benchchem.com/product/b591421#metabolic-precursors-of-4e-14z-sphingadienine-c18-1-phosphate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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